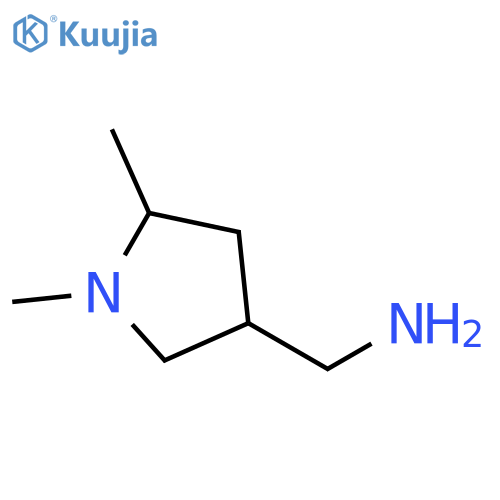

Cas no 1515432-49-1 ((1,5-dimethylpyrrolidin-3-yl)methanamine)

(1,5-dimethylpyrrolidin-3-yl)methanamine 化学的及び物理的性質

名前と識別子

-

- 3-Pyrrolidinemethanamine, 1,5-dimethyl-

- (1,5-dimethylpyrrolidin-3-yl)methanamine

-

- MDL: MFCD24113904

- インチ: 1S/C7H16N2/c1-6-3-7(4-8)5-9(6)2/h6-7H,3-5,8H2,1-2H3

- InChIKey: RJZDBUNYMBDNKY-UHFFFAOYSA-N

- ほほえんだ: N1(C)C(C)CC(CN)C1

(1,5-dimethylpyrrolidin-3-yl)methanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-255294-1.0g |

(1,5-dimethylpyrrolidin-3-yl)methanamine |

1515432-49-1 | 1.0g |

$821.0 | 2023-03-01 | ||

| Enamine | EN300-255294-2.5g |

(1,5-dimethylpyrrolidin-3-yl)methanamine |

1515432-49-1 | 2.5g |

$1701.0 | 2023-09-14 | ||

| Enamine | EN300-255294-10.0g |

(1,5-dimethylpyrrolidin-3-yl)methanamine |

1515432-49-1 | 10.0g |

$2708.0 | 2023-03-01 | ||

| Enamine | EN300-255294-1g |

(1,5-dimethylpyrrolidin-3-yl)methanamine |

1515432-49-1 | 1g |

$821.0 | 2023-09-14 | ||

| Enamine | EN300-255294-5g |

(1,5-dimethylpyrrolidin-3-yl)methanamine |

1515432-49-1 | 5g |

$2154.0 | 2023-09-14 | ||

| Enamine | EN300-255294-5.0g |

(1,5-dimethylpyrrolidin-3-yl)methanamine |

1515432-49-1 | 5.0g |

$2154.0 | 2023-03-01 | ||

| Enamine | EN300-255294-10g |

(1,5-dimethylpyrrolidin-3-yl)methanamine |

1515432-49-1 | 10g |

$2708.0 | 2023-09-14 |

(1,5-dimethylpyrrolidin-3-yl)methanamine 関連文献

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705

-

10. Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

(1,5-dimethylpyrrolidin-3-yl)methanamineに関する追加情報

Comprehensive Overview of (1,5-dimethylpyrrolidin-3-yl)methanamine (CAS No. 1515432-49-1): Properties, Applications, and Industry Insights

The compound (1,5-dimethylpyrrolidin-3-yl)methanamine (CAS No. 1515432-49-1) is a specialized organic molecule with a growing presence in pharmaceutical and chemical research. Its unique pyrrolidine-based structure, featuring a methanamine functional group, makes it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly for targeting neurological and metabolic disorders, aligning with current trends in precision medicine and small-molecule therapeutics.

In the context of modern medicinal chemistry, (1,5-dimethylpyrrolidin-3-yl)methanamine stands out due to its balanced lipophilicity and hydrogen-bonding capacity—key factors for optimizing blood-brain barrier permeability. This property has sparked interest in its application for CNS drug development, a hot topic in 2024 as the global neuroscience market expands. The compound’s pyrrolidine scaffold is also being studied for its potential in proteolysis-targeting chimeras (PROTACs), a revolutionary approach in targeted protein degradation therapies.

From a synthetic perspective, CAS No. 1515432-49-1 exemplifies the industry’s shift toward chiral building blocks with high stereochemical purity. Its two methyl groups at the 1- and 5-positions create defined stereocenters, making it relevant for asymmetric synthesis—a frequent search term among organic chemists. Recent publications highlight its utility in constructing N-heterocyclic compounds, particularly for kinase inhibitor frameworks that dominate oncology research pipelines.

The safety profile of (1,5-dimethylpyrrolidin-3-yl)methanamine complies with standard laboratory handling protocols, though proper personal protective equipment (PPE) is recommended during manipulation. Unlike reactive intermediates, this stable amine derivative fits within green chemistry principles when used appropriately—a significant consideration given rising searches for eco-friendly synthesis methods. Its water solubility facilitates aqueous workup procedures, reducing reliance on organic solvents.

Analytical characterization of CAS No. 1515432-49-1 typically involves HPLC-MS and NMR spectroscopy, with particular attention to its diastereotopic protons in the pyrrolidine ring. These techniques align with the pharmaceutical industry’s emphasis on quality by design (QbD)—another trending topic in analytical chemistry forums. The compound’s logP and pKa values (frequently queried parameters) make it suitable for structure-activity relationship (SAR) studies in lead optimization.

Market intelligence indicates growing procurement of (1,5-dimethylpyrrolidin-3-yl)methanamine by contract research organizations (CROs) specializing in fragment-based drug discovery. This correlates with increased demand for diverse chemical libraries—a key phrase in pharmaceutical outsourcing discussions. Suppliers now offer the compound in various enantiomeric ratios to accommodate different structure-based drug design needs, reflecting industry preferences for customizable intermediates.

Future applications may leverage the compound’s metal-coordinating ability—a property gaining traction in catalysis research. Preliminary studies suggest potential as a ligand in cross-coupling reactions, addressing the chemical community’s search for earth-abundant metal catalysts. Additionally, its conformational rigidity could benefit peptidomimetic design, an area seeing increased investment due to the success of macrocyclic drugs.

For researchers investigating GPCR-targeted compounds, the (1,5-dimethylpyrrolidin-3-yl)methanamine scaffold provides a versatile template. Its structural features mimic endogenous amine neurotransmitters, making it valuable for neuropharmacology studies—a field experiencing renewed interest with advances in cryo-EM structural biology. Computational chemists frequently model derivatives of this core to predict binding affinity and selectivity profiles.

In summary, CAS No. 1515432-49-1 represents a multifaceted tool for modern drug discovery, combining synthetic accessibility with biologically relevant architecture. Its alignment with trending research areas like fragment screening, covalent inhibitors, and allosteric modulator development ensures continued relevance. As the pharmaceutical industry prioritizes three-dimensional molecular complexity, this compound’s sp3-rich framework positions it as a strategic asset for innovative therapeutic development.

1515432-49-1 ((1,5-dimethylpyrrolidin-3-yl)methanamine) 関連製品

- 1214352-17-6((2-(Pyridin-4-yl)-6-(trifluoromethyl)phenyl)methanol)

- 2228163-51-5(2,4-dibromo-1-(but-3-yn-2-yl)benzene)

- 1538467-68-3(2-(3-chloro-2-methoxyphenyl)ethan-1-ol)

- 642473-95-8(TLR7/8 agonist 3)

- 877637-45-1(4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 2-(4-nitrophenyl)acetate)

- 1803818-39-4(Ethyl 5-fluoro-2-iodopyridine-3-acetate)

- 1805475-32-4(Methyl 4-(bromomethyl)-3-cyano-5-(difluoromethyl)pyridine-2-carboxylate)

- 1261954-93-1(5-(2-Fluoro-5-methoxyphenyl)-2-methoxyphenol)

- 1922779-60-9(1-(benzyloxy)carbonyl-4,4-difluoropyrrolidine-2-carboxylic acid)

- 2576420-79-4(cis-3-Benzyloxymethyl-cyclobutanecarboxylic acid)